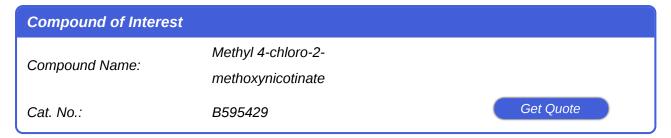


"Methyl 4-chloro-2-methoxynicotinate" CAS number 1256826-55-7 properties

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An In-depth Technical Guide on **Methyl 4-chloro-2-methoxynicotinate** (CAS Number: 1256826-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and applications of **Methyl 4-chloro-2-methoxynicotinate**, a compound of interest in modern drug discovery.

Core Properties

Methyl 4-chloro-2-methoxynicotinate is a substituted pyridine derivative. Its fundamental properties are summarized below, providing essential information for its use in a laboratory setting.



Property	Value	
CAS Number	1256826-55-7	
Molecular Formula	C ₈ H ₈ CINO ₃ [1]	
Molecular Weight	201.61 g/mol [1]	
Purity	Typically ≥97%[2]	
Synonyms	Methyl 4-chloro-2-methoxypyridine-3-carboxylate[2]	
Storage	Sealed in a dry place at room temperature[2]	

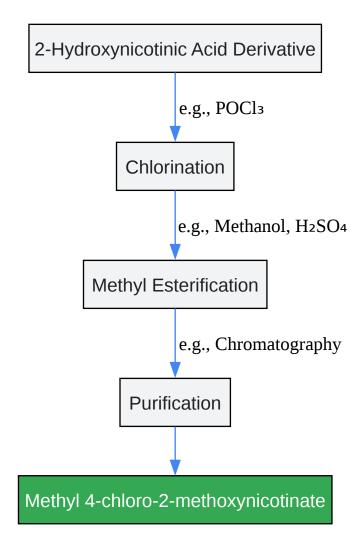
Synthesis and Characterization

While specific literature detailing the synthesis of **Methyl 4-chloro-2-methoxynicotinate** is not readily available, a plausible synthetic route can be postulated based on standard organic chemistry transformations of analogous nicotinic acid derivatives.

Proposed Synthetic Workflow

A logical synthetic approach would likely involve the chlorination of a suitable 2-methoxynicotinic acid precursor, followed by esterification to yield the final product. The general workflow for such a synthesis is depicted below.





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Caption: Proposed synthetic workflow for **Methyl 4-chloro-2-methoxynicotinate**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **Methyl 4-chloro-2-methoxynicotinate**. These protocols are illustrative and would require optimization for specific laboratory conditions.

Table of Hypothetical Experimental Parameters



Experiment	Method	Key Parameters
Synthesis	Chlorination and Esterification	Chlorination: Reagents such as phosphorus oxychloride (POCl ₃) or thionyl chloride (SOCl ₂) could be used. Reaction temperature and time would need to be optimized. Esterification: Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H ₂ SO ₄) under reflux conditions.
Purification	Column Chromatography	Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity.
Characterization	¹ H NMR, ¹³ C NMR, Mass Spectrometry	¹ H and ¹³ C NMR: In a deuterated solvent such as CDCl₃ to confirm the chemical structure. Mass Spectrometry: To verify the molecular weight and isotopic pattern consistent with the presence of a chlorine atom.

Application in Drug Discovery: A Building Block for PROTACs

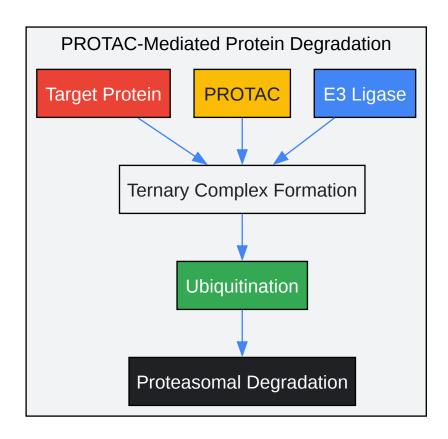
Commercial suppliers have categorized **Methyl 4-chloro-2-methoxynicotinate** as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.



A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The functional groups on **Methyl 4-chloro-2-methoxynicotinate** (the chloro, methoxy, and methyl ester moieties) provide versatile chemical handles for its incorporation into the linker or as part of the target-binding ligand of a PROTAC.

General Mechanism of PROTAC Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.



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Caption: Simplified logical flow of PROTAC-induced protein degradation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, standard laboratory safety precautions for handling chlorinated organic compounds should be observed. This includes working in a well-ventilated fume hood and using appropriate personal



protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

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References

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- 2. Methyl 4-chloro-2-methoxynicotinate CAS:1256826-55-7 Sunway Pharm Ltd [3wpharm.com]
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